2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1H-indene-1,3(2H)-dione
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Overview
Description
2-{[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylene}-1H-indene-1,3(2H)-dione is a complex organic compound that features a pyrazole ring, an indene core, and multiple aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylene}-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,5-diphenyl-4,5-dihydro-1H-pyrazole with an appropriate aldehyde to form the intermediate, which is then reacted with indene-1,3-dione under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds with potentially useful properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives .
Scientific Research Applications
2-{[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylene}-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Medicine: Research is conducted to evaluate its efficacy and safety as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-{[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-4,5-dihydro-1H-pyrazole: Shares the pyrazole core but lacks the indene and methylene groups.
Indene-1,3-dione: Contains the indene core but lacks the pyrazole and phenyl groups.
Benzylideneindene derivatives: Similar structure but with different substituents on the indene and benzylidene groups.
Uniqueness
2-{[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylene}-1H-indene-1,3(2H)-dione is unique due to its combination of a pyrazole ring, an indene core, and multiple aromatic systems.
Properties
Molecular Formula |
C31H22N2O2 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C31H22N2O2/c34-30-25-13-7-8-14-26(25)31(35)27(30)19-21-15-17-24(18-16-21)33-29(23-11-5-2-6-12-23)20-28(32-33)22-9-3-1-4-10-22/h1-19,29H,20H2 |
InChI Key |
ITRWZDRALKHUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=C4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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